molecular formula C17H17ClN2O B14988452 1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol

1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol

Cat. No.: B14988452
M. Wt: 300.8 g/mol
InChI Key: AXCRMAZNGBSNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the benzodiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Propanol Moiety: The final step involves the addition of the propanol group through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with 1-chloropropanol under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The propanol moiety can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups, such as amines or ethers, using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), sodium methoxide (NaOMe)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Amines, ethers

Scientific Research Applications

1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

    1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHANOL: Similar structure but with an ethanol moiety instead of propanol.

    1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL: Similar structure but with a methanol moiety instead of propanol.

    1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL: Similar structure but with a butanol moiety instead of propanol.

Uniqueness: The uniqueness of 1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propanol moiety, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C17H17ClN2O/c1-2-16(21)17-19-14-5-3-4-6-15(14)20(17)11-12-7-9-13(18)10-8-12/h3-10,16,21H,2,11H2,1H3

InChI Key

AXCRMAZNGBSNRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.